Fmoc-ala(beta-cyclobutyl)-oh
Overview
Description
Fmoc-ala(beta-cyclobutyl)-oh is a modified amino acid derivative that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a beta-cyclobutyl group. This compound is used in peptide synthesis and has unique structural features that make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-ala(beta-cyclobutyl)-oh typically involves the protection of the amino group of alanine with the Fmoc group, followed by the introduction of the beta-cyclobutyl group. The process generally includes:
Fmoc Protection: The amino group of alanine is protected using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Cyclobutyl Group Introduction: The beta-cyclobutyl group is introduced through a series of reactions involving cyclobutyl derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Fmoc-ala(beta-cyclobutyl)-oh undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, DIPEA, and DMF.
Major Products
The major products formed from these reactions are peptides with the desired sequence, incorporating the beta-cyclobutyl group for enhanced stability and unique properties.
Scientific Research Applications
Fmoc-ala(beta-cyclobutyl)-oh is used in various scientific research applications, including:
Peptide Synthesis: As a building block for synthesizing peptides with unique structural features.
Drug Development: In the design of peptide-based drugs with improved stability and bioavailability.
Biomaterials: In the development of novel biomaterials for tissue engineering and regenerative medicine.
Catalysis: As a component in catalytic systems for organic synthesis.
Mechanism of Action
The mechanism of action of Fmoc-ala(beta-cyclobutyl)-oh involves its incorporation into peptides, where the beta-cyclobutyl group provides steric hindrance and conformational rigidity. This enhances the stability and bioactivity of the resulting peptides. The Fmoc group facilitates the stepwise synthesis of peptides by protecting the amino group during coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-ala-oh: Lacks the beta-cyclobutyl group, resulting in less conformational rigidity.
Fmoc-ala(beta-phenyl)-oh: Contains a beta-phenyl group instead of a beta-cyclobutyl group, offering different steric and electronic properties.
Uniqueness
Fmoc-ala(beta-cyclobutyl)-oh is unique due to the presence of the beta-cyclobutyl group, which imparts enhanced stability and unique conformational properties to the peptides it is incorporated into. This makes it particularly valuable in applications requiring stable and bioactive peptides.
Properties
IUPAC Name |
(2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)20(12-14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJRBUNCWCPLNH-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701147438 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701147438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-62-9 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478183-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701147438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-ala(beta-cyclobutyl)-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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